molecular formula C19H20N2O4S B2857406 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide CAS No. 2034261-83-9

1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide

Cat. No. B2857406
M. Wt: 372.44
InChI Key: HYCXARMMLLZXGD-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]isoxazol-3-yl group, a methanesulfonamide group, and a 2-methoxy-2,3-dihydro-1H-inden-2-yl group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzo[d]isoxazol-3-yl and methanesulfonamide groups. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Chemical Synthesis and Reagent Efficiency

  • Regioselective N-mesylating Reagent : The compound 1H-Benzotriazol-1-yl methanesulfonate is an effective reagent for selective mesylation, differentiating amino groups from one another, showcasing the chemical versatility in synthesizing derivatives and analogs of complex molecules like 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide (Sun Young Kim et al., 1999).

  • Benzoylation in Medicinal Chemistry : The use of benzoyl cyanide in ionic liquid for benzoylation of nucleosides is a 'green' methodology, indicating the potential for environmentally friendly synthesis methods that could be applicable to compounds like 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide (A. Prasad et al., 2005).

Photophysical Properties and Molecular Interactions

  • Photochemical Transformations : The study of photochemical transformations in certain methanesulfonates suggests the importance of understanding the photoreactivity of complex molecules, which is relevant for the application of 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide in photochemistry or photophysics (S. J. Cristol et al., 1987).

  • Excited-State Intramolecular Electron Transfers : Research on meta-methoxy-substituted dibenzobicyclooctadienes and their conversions to alcohols and methanesulfonates, like 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide, can provide insights into their behavior under excited states, useful in designing photoactive materials (J. Kauffman & G. S. Bajwa, 1993).

Molecular Structure and Crystallography

  • Structural Studies in Crystallography : The crystal structure analysis of nimesulidetriazole derivatives, which share structural similarities with 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide, helps in understanding the molecular geometry and intermolecular interactions, crucial for designing and synthesizing pharmacologically active compounds (Tanusri Dey et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could focus on elucidating its synthesis, molecular structure, and potential applications. This could include studies on its reactivity, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-24-19(10-14-6-2-3-7-15(14)11-19)13-20-26(22,23)12-17-16-8-4-5-9-18(16)25-21-17/h2-9,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCXARMMLLZXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide

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